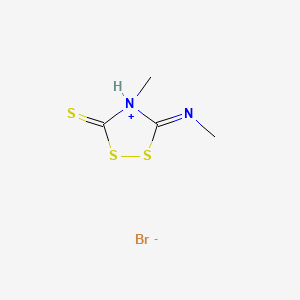

4-Methyl-5-methylimino-1,2,4-dithiazolidine-3-thione monohydrobromide

Description

Properties

CAS No. |

20042-86-8 |

|---|---|

Molecular Formula |

C4H7BrN2S3 |

Molecular Weight |

259.2 g/mol |

IUPAC Name |

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione;bromide |

InChI |

InChI=1S/C4H6N2S3.BrH/c1-5-3-6(2)4(7)9-8-3;/h1-2H3;1H |

InChI Key |

VNRZQMPPRKZBRB-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1[NH+](C(=S)SS1)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiazolidin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of cleanroom facilities and adherence to good manufacturing practices (GMP) is essential to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-4-ium-3-thione bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: (5Z)-4-Methyl-5-(methylimino)-1,2,4-dithiazolidine-3-thione monohydrobromide

- CAS Number : 20042-85-7 (base compound) .

- Molecular Formula: C₄H₇N₂S₃·HBr (exact formula for the salt form requires further confirmation but inferred from nomenclature).

- Structure: A five-membered heterocyclic ring containing two sulfur atoms, one nitrogen atom, and a thione group, with methyl and methylimino substituents. The monohydrobromide salt form introduces a bromide counterion .

Key Properties :

- Safety : Classified for industrial use only; safety data sheet (SDS) advises consultation with a physician upon exposure but lacks detailed hazard data .

The compound belongs to the 1,2,4-dithiazolidine-3-thione family, characterized by sulfur-rich heterocyclic structures. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Structural Variations: The target compound differs from 2,4-Dimethyl-1,2,4-thiadiazolidine-3,5-dithione (421) in substituents and ring structure. While 421 has two thione groups and two methyl groups, the target compound replaces one thione with a methylimino group, altering its reactivity. This structural shift enables reversible isomerization under pH changes . Compared to 3-Amino-1,2,4-dithiazole-5-thione, the target compound features a saturated five-membered ring (dithiazolidine vs. dithiazole) and a methylimino group instead of an amino group. These differences influence stability and tautomeric behavior .

Salt Form Comparison: The monohydrobromide salt form enhances solubility in polar solvents, similar to Eletriptan Hydrobromide, a pharmaceutical salt. However, the target compound lacks documented pharmacological activity, contrasting with Eletriptan’s therapeutic use .

Reactivity and Synthesis: The target compound forms via acid-catalyzed isomerization of 421, involving hypervalent sulfur intermediates. This contrasts with 3-Amino-1,2,4-dithiazole-5-thione, which is synthesized through cyclization of thiourea derivatives .

Industrial vs. Its industrial use (e.g., as a precursor or intermediate) remains underexplored in available literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.